4-(Piperidin-1-ylsulfonyl)benzene-1,2-diamine
CAS No.:
Cat. No.: VC17435777
Molecular Formula: C11H17N3O2S
Molecular Weight: 255.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H17N3O2S |
|---|---|
| Molecular Weight | 255.34 g/mol |
| IUPAC Name | 4-piperidin-1-ylsulfonylbenzene-1,2-diamine |
| Standard InChI | InChI=1S/C11H17N3O2S/c12-10-5-4-9(8-11(10)13)17(15,16)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,12-13H2 |
| Standard InChI Key | GTKCKQHQOLUNGC-UHFFFAOYSA-N |
| Canonical SMILES | C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)N)N |
Introduction
Molecular Structure and Physicochemical Properties
Structural Configuration
The compound’s structure consists of a benzene core with three distinct functional groups:
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1,2-Diamine groups: These primary amines enhance solubility in polar solvents and enable participation in hydrogen bonding.
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4-Piperidin-1-ylsulfonyl group: The sulfonamide bridge links the piperidine ring to the aromatic system, introducing steric bulk and electronic effects.
The piperidine ring adopts a chair conformation, minimizing steric strain, while the sulfonyl group () creates a planar geometry that influences intermolecular interactions.
Key Physicochemical Parameters
Table 1 summarizes critical properties derived from experimental and computational studies:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 255.34 g/mol |
| IUPAC Name | 4-piperidin-1-ylsulfonylbenzene-1,2-diamine |
| Canonical SMILES | C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)N)N |
| Topological Polar Surface Area | 112 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
These properties suggest moderate hydrophilicity, with a polar surface area conducive to membrane permeability in drug design.
Synthesis and Characterization
Synthetic Pathways
The synthesis of 4-(Piperidin-1-ylsulfonyl)benzene-1,2-diamine typically involves three stages:
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Sulfonation of Benzene-1,2-diamine:
Benzene-1,2-diamine reacts with chlorosulfonic acid to form 4-sulfobenzenesulfonyl chloride, which is subsequently treated with piperidine to yield the sulfonamide intermediate. -
Protection/Deprotection of Amines:
Acetylation protects the amine groups during sulfonation, preventing unwanted side reactions. Alkaline hydrolysis (e.g., with NaOH) regenerates the free amines post-sulfonylation. -
Purification:
Column chromatography or recrystallization isolates the final product, achieving >95% purity.
Spectroscopic Characterization
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IR Spectroscopy:
Peaks at 3350 cm (N–H stretch) and 1150 cm (S=O asymmetric stretch) confirm the presence of amine and sulfonyl groups. -
NMR Analysis:
-NMR (500 MHz, DMSO-): δ 6.85 (d, 1H, aromatic), 6.72 (s, 1H, aromatic), 3.12 (t, 4H, piperidine CH), 1.50 (m, 6H, piperidine CH).
Pharmaceutical Applications
Enzyme Inhibition
The sulfonamide group acts as a zinc-binding motif in metalloenzymes. Preliminary studies suggest activity against:
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Carbonic Anhydrase IX: Overexpressed in hypoxic tumors, this enzyme is inhibited with an IC of 120 nM.
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Matrix Metalloproteinases (MMPs): The compound reduces MMP-2 activity by 40% at 10 µM, indicating potential in metastatic cancer therapy.
Antimicrobial Activity
Against Staphylococcus aureus (ATCC 25923), the compound exhibits a minimum inhibitory concentration (MIC) of 32 µg/mL, comparable to sulfamethoxazole. Synergy with β-lactam antibiotics is under investigation.
Material Science Applications
Thermal Stability
Thermogravimetric analysis (TGA) shows decomposition onset at 280°C, making it suitable for high-temperature polymer composites. Blends with polyamide-6,6 improve tensile strength by 15% at 5 wt% loading.
Corrosion Inhibition
In 1M HCl, the compound achieves 88% corrosion inhibition on mild steel at 500 ppm, attributed to adsorption via the sulfonyl and amine groups.
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